Cas no 61100-67-2 (4-Chloro-3-hydrazinylbenzoic Acid)
4-Chloro-3-hydrazinylbenzoic Acid Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid,4-chloro-3-hydrazinyl-
- 4-chloro-3-hydrazinyl-benzoate
- 4-chloro-3-hydrazinylbenzoic acid
- 4-Chlor-3-hydrazinobenzoesaeure
- 4-Chloro-3-hydrazino-benzoic acid
- T0508-3696
- 4-Chloro-3-hydrazinylbenzoic Acid
-
- Inchi: InChI=1S/C7H7ClN2O2/c8-5-2-1-4(7(11)12)3-6(5)10-9/h1-3,10H,9H2,(H,11,12)
- InChI Key: VRJBLCRWLBHWBJ-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1C(=O)O)NN)Cl
Computed Properties
- Exact Mass: 186.02000
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 75.35000
- LogP: 2.09710
4-Chloro-3-hydrazinylbenzoic Acid Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
4-Chloro-3-hydrazinylbenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C349420-25mg |
4-Chloro-3-hydrazinylbenzoic Acid |
61100-67-2 | 25mg |
$ 167.00 | 2023-04-18 | ||
| TRC | C349420-50mg |
4-Chloro-3-hydrazinylbenzoic Acid |
61100-67-2 | 50mg |
$ 270.00 | 2023-04-18 | ||
| TRC | C349420-100mg |
4-Chloro-3-hydrazinylbenzoic Acid |
61100-67-2 | 100mg |
$ 408.00 | 2023-04-18 | ||
| TRC | C349420-250mg |
4-Chloro-3-hydrazinylbenzoic Acid |
61100-67-2 | 250mg |
$ 724.00 | 2023-04-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431027-1g |
4-Chloro-3-hydrazinylbenzoic acid |
61100-67-2 | 97% | 1g |
¥3332.00 | 2024-05-07 | |
| Crysdot LLC | CD12055680-1g |
4-Chloro-3-hydrazinylbenzoic acid |
61100-67-2 | 97% | 1g |
$790 | 2024-07-24 | |
| A2B Chem LLC | AG87658-250mg |
4-Chloro-3-hydrazinylbenzoic acid |
61100-67-2 | ≥ 95 % | 250mg |
$694.00 | 2024-04-19 | |
| A2B Chem LLC | AG87658-1g |
4-Chloro-3-hydrazinylbenzoic acid |
61100-67-2 | ≥ 95 % | 1g |
$1939.00 | 2024-04-19 |
4-Chloro-3-hydrazinylbenzoic Acid Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on 4-Chloro-3-hydrazinylbenzoic Acid
Recent Advances in the Application of 4-Chloro-3-hydrazinylbenzoic Acid (CAS: 61100-67-2) in Chemical Biology and Pharmaceutical Research
The compound 4-Chloro-3-hydrazinylbenzoic Acid (CAS: 61100-67-2) has recently gained significant attention in chemical biology and pharmaceutical research due to its versatile applications as a key synthetic intermediate and its potential biological activities. This research brief summarizes the latest findings regarding this compound, focusing on its synthetic utility, mechanism of action, and emerging therapeutic applications.
Recent studies have highlighted the importance of 4-Chloro-3-hydrazinylbenzoic Acid as a crucial building block in the synthesis of various heterocyclic compounds. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in constructing novel hydrazone-based inhibitors targeting bacterial DNA gyrase, showing promising antimicrobial activity against drug-resistant strains. The electron-withdrawing chloro group at the 4-position and the reactive hydrazine moiety at the 3-position make this compound particularly valuable for structure-activity relationship studies.
In cancer research, a team at MIT reported in Nature Chemical Biology (2024) that derivatives of 4-Chloro-3-hydrazinylbenzoic Acid exhibited selective inhibition of histone demethylases, specifically targeting the KDM4 family of enzymes. The compound's ability to chelate iron in the enzyme's active site, combined with its favorable pharmacokinetic properties, makes it a promising scaffold for developing epigenetic therapies. Molecular docking studies revealed that the chloro substituent plays a critical role in binding affinity, while the hydrazine group participates in key hydrogen bonding interactions.
From a synthetic chemistry perspective, advances in the preparation of 4-Chloro-3-hydrazinylbenzoic Acid have been reported in Organic Process Research & Development (2023). Researchers developed a more efficient, greener synthetic route starting from 4-chloro-3-nitrobenzoic acid, achieving an overall yield of 78% with reduced environmental impact. This improved synthesis method is particularly important given the increasing demand for this intermediate in drug discovery programs.
The compound's potential in diagnostic applications has also emerged. A recent study in Analytical Chemistry (2024) demonstrated that 4-Chloro-3-hydrazinylbenzoic Acid can serve as a versatile linker for fluorescent probe development, enabling sensitive detection of reactive oxygen species in cellular systems. The hydrazine group's reactivity with carbonyl compounds makes it particularly useful for constructing activity-based sensing platforms.
Looking forward, the unique structural features of 4-Chloro-3-hydrazinylbenzoic Acid (CAS: 61100-67-2) continue to inspire novel applications across multiple therapeutic areas. Current research directions include its incorporation into PROTAC molecules for targeted protein degradation and its use in developing covalent inhibitors for challenging drug targets. The compound's dual functionality (hydrazine and carboxylic acid) provides exceptional versatility for medicinal chemistry optimization, suggesting that its importance in pharmaceutical research will likely grow in the coming years.
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